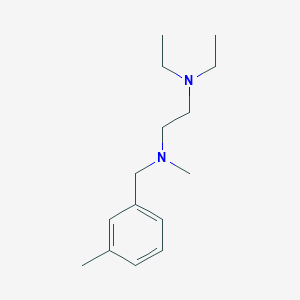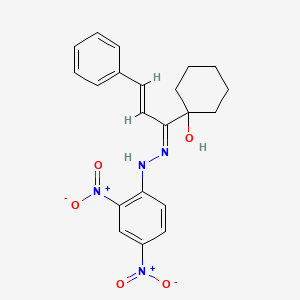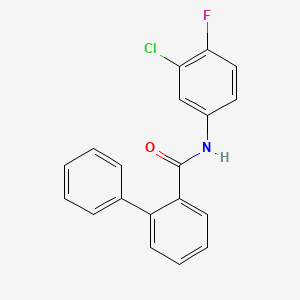![molecular formula C19H21ClN2O B5799272 2-chloro-4-methyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5799272.png)
2-chloro-4-methyl-N-[2-(1-piperidinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-methyl-N-[2-(1-piperidinyl)phenyl]benzamide, commonly known as CMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CMPI is a benzamide derivative that is synthesized through a multi-step process, and it has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of CMPI is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of certain enzymes. CMPI has been shown to bind to the voltage-gated calcium channel and inhibit its activity, which can lead to a decrease in the release of neurotransmitters. Additionally, CMPI has been shown to inhibit the activity of monoamine oxidase A and B, which can lead to an increase in the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
CMPI has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, including dopamine, norepinephrine, and serotonin. Additionally, CMPI has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase A and B. These effects can have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
実験室実験の利点と制限
One of the major advantages of using CMPI in lab experiments is its specificity. CMPI has been shown to have a high degree of selectivity for certain ion channels and enzymes, which can make it a valuable tool for studying these targets. Additionally, CMPI has been found to exhibit relatively low toxicity, which can make it a safer alternative to other compounds that are commonly used in research.
However, there are also limitations to the use of CMPI in lab experiments. One of the main limitations is its complex synthesis process, which can make it difficult and time-consuming to produce in large quantities. Additionally, CMPI has been found to have relatively poor solubility in water, which can limit its use in certain experimental conditions.
将来の方向性
There are several potential future directions for research involving CMPI. One area of interest is the development of new analogs of CMPI that exhibit improved solubility and selectivity for certain targets. Additionally, there is growing interest in the potential therapeutic applications of CMPI in the treatment of various neurological and psychiatric disorders, such as depression and anxiety. Further research is needed to fully understand the mechanism of action of CMPI and its potential applications in these areas.
合成法
The synthesis of CMPI involves several steps, including the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoyl chloride. This intermediate is then reacted with 2-(1-piperidinyl)aniline to form the final product, CMPI. The synthesis process is complex and requires careful monitoring of reaction conditions to ensure a high yield of the final product.
科学的研究の応用
CMPI has been found to have significant potential applications in scientific research. It is commonly used as a tool compound in the study of various biological processes, such as the regulation of ion channels and the modulation of neurotransmitter release. Additionally, CMPI has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters. This inhibition can lead to an increase in the levels of neurotransmitters in the brain, which can have potential therapeutic applications.
特性
IUPAC Name |
2-chloro-4-methyl-N-(2-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-9-10-15(16(20)13-14)19(23)21-17-7-3-4-8-18(17)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADHELPATNLDAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-methyl-N-(2-piperidin-1-ylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(difluoromethyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5799213.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5799228.png)


![N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5799240.png)


![N-(3-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5799268.png)
![{2-[(2-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B5799271.png)
![N-(2-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5799278.png)

![4-chloro-2-[4-(2-furyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5799293.png)
